DL-1,4-Dichloro-2,3-butanediol

Description

Contextualization within Halogenated Diol Chemistry

Halogenated diols are a class of organic compounds characterized by the presence of both hydroxyl and halogen functional groups. This dual functionality makes them valuable precursors in a variety of chemical reactions. The hydroxyl groups can undergo esterification, etherification, and oxidation, while the halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions.

DL-1,4-Dichloro-2,3-butanediol is a prominent member of this class. The "DL" designation indicates that it is a racemic mixture of two enantiomers, (2R,3R)-1,4-dichlorobutane-2,3-diol and (2S,3S)-1,4-dichlorobutane-2,3-diol. There is also a meso isomer, (2R,3S)-1,4-dichlorobutane-2,3-diol, which is a distinct compound. nih.gov The reactivity of the chlorine and hydroxyl groups in this compound allows for stepwise or concerted reactions, providing chemists with a high degree of control over the synthetic outcome.

Significance as a Preeminent Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. myskinrecipes.com Its bifunctional nature allows it to be a starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. myskinrecipes.com

A key application of this compound is in the preparation of diepoxides. Treatment of this compound with a base can lead to the formation of 1,2:3,4-diepoxybutane, a crucial crosslinking agent and building block in its own right. The stereochemistry of the starting diol directly influences the stereochemistry of the resulting diepoxide, a critical factor in the synthesis of chiral molecules.

Furthermore, the chlorine atoms can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the 1 and 4 positions of the butane (B89635) chain. This versatility is exploited in the synthesis of various heterocyclic compounds and in the development of chiral molecules, which are essential for producing enantiomerically pure drugs. myskinrecipes.com

Overview of Key Research Areas in this compound Studies

Current research involving this compound is focused on several key areas:

Asymmetric Synthesis: Due to its chiral nature, a significant area of research is the development of methods to resolve the racemic mixture of this compound or to synthesize specific stereoisomers. These enantiomerically pure forms are highly valuable for the synthesis of complex, biologically active molecules where stereochemistry is critical for function.

Polymer Chemistry: The ability of this compound to be converted into diepoxides and other bifunctional monomers makes it a target for research in polymer science. myskinrecipes.com Scientists are exploring its use in the creation of novel polymers with enhanced thermal stability, mechanical strength, and chemical resistance.

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of new pharmaceutical candidates. Researchers modify its structure to create libraries of related compounds that can be screened for biological activity against various diseases.

Mechanistic Studies: this compound is also utilized in laboratories to study the mechanisms of chemical reactions involving chlorinated diols. myskinrecipes.com Understanding the intricacies of its reactivity helps in designing more efficient and selective synthetic routes for a wide range of target molecules.

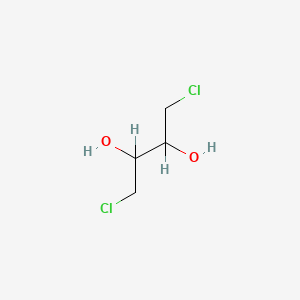

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichlorobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUBRJOIKMVSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870974 | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-73-0 | |

| Record name | 1,4-Dichloro-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 1,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for Dl 1,4 Dichloro 2,3 Butanediol

Hydrolytic Routes to DL-1,4-Dichloro-2,3-butanediol

A primary method for the synthesis of this compound involves the hydrolysis of 1,4-dichloro-2,3-epoxybutane. This precursor is a reactive epoxide, also known as a cyclic ether with a three-membered ring, which makes it susceptible to ring-opening reactions. ontosight.aiwur.nl

Epoxide Hydrolysis from 1,4-Dichloro-2,3-epoxybutane

The hydrolysis of 1,4-dichloro-2,3-epoxybutane represents a direct pathway to this compound. This reaction involves the cleavage of the epoxide ring by water.

The ring-opening of epoxides is significantly accelerated by acidic conditions. wur.nl The mechanism proceeds through the protonation of the epoxide oxygen, which forms a good leaving group. libretexts.org This is followed by the nucleophilic attack of a water molecule. wur.nl This process is considered a borderline SN2 reaction, exhibiting characteristics of both SN1 and SN2 mechanisms. wur.nl The protonation of the oxygen atom weakens the carbon-oxygen bonds of the epoxide ring, facilitating the nucleophilic attack. libretexts.org The attack occurs from the side opposite to the leaving oxygen, resulting in an inversion of configuration at the attacked carbon center. wur.nl

The stereochemistry of the final diol product is directly influenced by the stereochemistry of the starting epoxide and the reaction mechanism. In acid-catalyzed hydrolysis, the nucleophilic attack generally occurs with anti-stereoselectivity. This means that if the starting material is a cis-epoxide, the resulting diol will be the trans-product, and vice versa. The degradation of polyethers derived from cis- and trans-2,3-epoxybutane (B1179989) to their corresponding diol dimers demonstrated that one stereocenter from each epoxide was inverted during the ring-opening step of polymerization. acs.org For instance, cis-2,3-epoxybutane, which has RS stereocenters, yields diols with RR and SS stereocenters. acs.org Conversely, trans-2,3-epoxybutane, with RR and SS stereocenters, produces diols with only RS stereocenters. acs.org Therefore, controlling the stereochemistry of the initial epoxide is crucial for obtaining a stereochemically pure diol.

Mechanistic Investigations of Alternative Hydrolysis Systems

While acid-catalyzed hydrolysis is a common method, research has also explored other hydrolysis systems. For example, the reaction of DL-1,4-dibromo-2,3-butanediol with aqueous alkaline sodium arsenite has been investigated, which suggests that similar nucleophilic substitution reactions could potentially be applied to the dichloro-analogue under basic or neutral conditions. nih.gov Base-catalyzed epoxide opening typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.org The significant ring strain of the epoxide drives this reaction to completion, a feature not as prominent in larger cyclic ethers. libretexts.org

Direct Halogenation Strategies for this compound Synthesis

An alternative approach to synthesizing chlorinated diols is through the direct halogenation of a suitable precursor, such as a butanediol (B1596017).

Chlorination of 1,4-Butanediol (B3395766) with Hydrogen Chloride Gas

The direct chlorination of 1,4-butanediol using hydrogen chloride gas presents a potential route for synthesizing chlorinated butanediols. A patented process describes the continuous multi-stage chlorination of 1,4-butanediol with concentrated hydrochloric acid and hydrogen chloride gas. google.com In this process, 200 kg/h of 1,4-butanediol, 120 kg/h of 33% concentrated hydrochloric acid, and 130 L/h of hydrogen chloride gas are continuously fed into a reactor. google.com The reaction is carried out at a temperature of 100-130 °C and a pressure of 0.2-0.5 MPa, resulting in a dichloroalkane mixture. google.com While this specific patent aims for 1,4-dichlorobutane (B89584), modifications to the reaction conditions and starting material could potentially favor the formation of this compound. The yield of the target product in a similar process for 1,4-dichlorobutane was reported to be as high as 97.6%. google.com

An in-depth analysis of the synthetic methodologies for producing this compound reveals several key pathways, each with distinct advantages and challenges. These methods primarily involve the chlorination of butanediol precursors or butene derivatives, employing various catalytic systems and reaction conditions to optimize yield and purity.

1 Chlorination of Erythritol (B158007) with Hydrogen Chloride

A significant pathway for the synthesis of this compound involves the chlorination of erythritol. This process is often facilitated by a catalytic system to enhance reaction efficiency.

1 Role of Catalytic Systems (e.g., Ammonium (B1175870) Chloride)

Ammonium chloride is utilized as an inexpensive and readily available catalyst in various organic syntheses. iosrjournals.org In the context of chlorination, it can act as a neutral catalyst. iosrjournals.org The use of such catalysts is part of a broader trend in green chemistry to develop more environmentally benign reaction conditions. iosrjournals.org While specific studies detailing ammonium chloride's role in the direct chlorination of erythritol to this compound are not prevalent in the provided results, its general application in facilitating reactions such as the Claisen rearrangement and three-component reactions highlights its potential to accelerate reactions. iosrjournals.org

2 Optimization of Reaction Parameters for Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound. Key parameters that are typically manipulated include temperature, pressure, and the molar ratio of reactants. For instance, in related chlorination processes, such as the conversion of alcohols to alkyl chlorides using thionyl chloride, controlling the temperature is critical. google.com The reaction pressure and the duration of the post-reaction period are also significant factors that are adjusted to ensure the completion of the reaction. google.com The efficiency of a reaction is often influenced by the amount of catalyst used and the reaction time. orientjchem.org

2 Utilization of Thionyl Chloride and Phosphorus Pentachloride in Diol Chlorination

Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are common and powerful chlorinating agents used to convert alcohols into alkyl chlorides. scimplify.comwikipedia.orglibretexts.orgmasterorganicchemistry.com

1 Regioselectivity and Stoichiometric Control

When using thionyl chloride or phosphorus pentachloride for the chlorination of diols, achieving the desired regioselectivity is paramount. The reaction of diols with thionyl chloride can sometimes lead to the formation of cyclic sulfites as a mixture of diastereomers. rsc.org Stoichiometric control is also essential to ensure the desired degree of chlorination. For example, in the chlorination of 2,2-bis(hydroxymethyl)butan-1-ol, a 1:3 molar ratio of the diol to thionyl chloride is suggested for optimal results. The reaction of alcohols with thionyl chloride is typically second order, and the process can be influenced by the presence of a base like pyridine (B92270). masterorganicchemistry.com Phosphorus pentachloride is also a versatile chlorinating agent, but its use can sometimes be superseded by sulfuryl chloride for laboratory-scale oxidative chlorinations due to the easier separation of byproducts. wikipedia.org

Table 1: Comparison of Chlorinating Agents

| Reagent | Key Features | Common Byproducts |

|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Powerful chlorinating agent for alcohols and carboxylic acids. masterorganicchemistry.comresearchgate.net Reaction with alcohols can proceed with retention of stereochemistry (SNi mechanism) or inversion (SN2 mechanism), depending on conditions. wikipedia.orgmasterorganicchemistry.com | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) wikipedia.orglibretexts.org |

| Phosphorus Pentachloride (PCl₅) | Strong chlorinating agent for both organic and inorganic compounds. scimplify.comquora.com Can convert carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. wikipedia.org | Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl) wikipedia.orgquora.com |

2 Minimization of Racemization and Side Reactions

Minimizing racemization and side reactions is a critical aspect of synthesizing stereochemically defined products. The reaction of chiral alcohols with thionyl chloride can proceed with either retention or inversion of stereochemistry, depending on the reaction conditions. wikipedia.orgmasterorganicchemistry.com The addition of a base like pyridine typically leads to inversion via an S_N2 mechanism. masterorganicchemistry.com Without a base, the reaction can proceed through an S_N_i (internal nucleophilic substitution) mechanism with retention of configuration. masterorganicchemistry.com Side reactions can include the formation of cyclic ethers or other byproducts. Careful control of reaction conditions, such as temperature and the slow addition of reagents, is necessary to minimize these undesired pathways. prepchem.com

3 Exploration of Chlorination of Butene Derivatives

An alternative synthetic route to this compound involves the chlorination of butene derivatives. For instance, 1,4-dichloro-2-butene, an intermediate in chloroprene (B89495) production, can be hydrolyzed to 1,4-butenediol, which can then be further processed. juniperpublishers.comysu.am The subsequent hydrogenation of the butenediol would yield 1,4-butanediol, which could then be selectively chlorinated at the 2 and 3 positions, although this specific multi-step pathway to the target molecule is a conceptual assembly of known transformations. juniperpublishers.comysu.am The direct dichlorination of epoxides derived from butene is another potential avenue, as methods for the 1,2-dichlorination of epoxides have been developed. researchgate.net

Comparative Analysis of this compound Synthetic Route Efficiencies and Selectivities

The synthesis of this compound can be approached through several methodologies, primarily involving the chlorination of butanediol precursors or the transformation of related chlorinated butenes. The efficiency and selectivity of these routes are critical factors in determining their viability for both laboratory-scale synthesis and potential industrial application.

A common precursor for the synthesis of chlorinated butanediols is 1,4-butanediol. The direct chlorination of 1,4-butanediol using reagents like thionyl chloride can produce 1,4-dichlorobutane. prepchem.com While this method is effective for producing a dichlorinated alkane, achieving selective hydroxylation at the 2 and 3 positions to yield this compound is a subsequent and more complex challenge.

An alternative and historically significant pathway involves the chlorination of 1,3-butadiene (B125203). This process typically yields a mixture of cis- and trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene. juniperpublishers.com These dichlorinated butenes serve as versatile intermediates. For instance, 1,4-dichloro-2-butene can be hydrolyzed to 1,4-butenediol with high conversion (almost 100%) and selectivity (around 90%). juniperpublishers.com Subsequent hydrogenation can then yield 1,4-butanediol. juniperpublishers.com While this route demonstrates high efficiency in producing butanediol, the direct and selective conversion of these chlorinated butene intermediates to this compound is not straightforward and often involves multiple steps.

The dehydrohalogenation of halogenated butanediols is another relevant reaction class. For instance, the dehydrobromination of 1,4-dibromo-2,3-butanediol (B81164) can be used to prepare 1,3-butadiene diepoxide. google.com This highlights the reactivity of the halogenated butanediol structure and suggests that the reverse reaction, the addition of HCl to a diepoxide, could potentially form a dichlorinated butanediol, though controlling the regioselectivity and stereoselectivity would be a significant challenge.

A different synthetic strategy involves the nitration of 1,4-dichloro-1,3-butadiene to produce 1,4-dichloro-1,4-dinitro-1,3-butadiene. cdnsciencepub.com This reaction, while focused on producing a dinitro derivative, underscores the chemical transformations possible with dichlorinated butadiene backbones. A more relevant synthesis involves the chlorination of 1,4-dinitro-1,3-butadiene in acetic acid saturated with hydrogen chloride, which gives a 98.5% yield of 1,2,3,4-tetrachloro-1,4-dinitrobutane. cdnsciencepub.com This demonstrates a highly efficient chlorination reaction, which could potentially be adapted for the synthesis of dichlorinated butanediols from appropriate precursors.

The table below provides a comparative overview of the efficiencies and selectivities of related synthetic transformations, offering a reference for the potential performance of routes leading to this compound.

| Precursor | Reagent/Catalyst | Product | Conversion (%) | Selectivity (%) | Reference |

| 1,4-dichloro-2-butene | Sodium formate, then NaOH | 1,4-butenediol | ~100 | ~90 | juniperpublishers.com |

| 1,3-Butadiene | Pd-catalyst, CO, Methanol | Methyl 3-pentenoate | ~90 | ~96 | juniperpublishers.com |

| 1,3-Butadiene | Pd and Te on active carbon | 1,4-diacetoxy-2-butene | 80-85 | 88 | juniperpublishers.com |

| (Z)-but-2-enediol | Multi-step synthesis | meso-2,3-difluoro-1,4-butanediol | 40 (overall) | Not specified | beilstein-journals.org |

| 1,4-dinitro-1,3-butadiene | Cl2, HCl in Acetic Acid | 1,2,3,4-tetrachloro-1,4-dinitrobutane | 98.5 | Not specified | cdnsciencepub.com |

| 1,3-Butadiene | HCN, Ni((ArO)3P)4 catalyst | 4-pentenenitrile | Not specified | >90 | rsc.org |

Table 1: Comparative Efficiencies and Selectivities of Related Synthetic Transformations

It is important to note that while direct synthesis data for this compound is not extensively detailed in the provided search results, the analysis of analogous reactions provides valuable insights. The high conversion and selectivity observed in the hydrolysis of 1,4-dichloro-2-butene to 1,4-butenediol suggest that with appropriate reagents and conditions, a direct and efficient synthesis of this compound from a suitable precursor could be achievable. juniperpublishers.com The challenges lie in controlling the regioselectivity of chlorination and hydroxylation to obtain the desired 1,4-dichloro-2,3-diol structure over other isomers.

Chemical Reactivity and Transformational Chemistry of Dl 1,4 Dichloro 2,3 Butanediol

Oxidation Reactions Involving Hydroxyl Functionalities

The presence of a vicinal diol group in DL-1,4-Dichloro-2,3-butanediol allows for oxidation reactions to form corresponding carbonyl compounds. The challenge and interest in these reactions lie in controlling the extent of oxidation and achieving selectivity.

Conversion to Corresponding Carbonyl Compounds

The oxidation of the secondary hydroxyl groups in this compound can lead to two primary products: the α-hydroxyketone, 1,4-dichloro-3-hydroxybutan-2-one , through mono-oxidation, or the α-diketone, 1,4-dichlorobutane-2,3-dione , via double oxidation. Various catalytic systems are known to be effective for the oxidation of vicinal diols. nih.govharvard.edu

Over-oxidation can lead to the cleavage of the carbon-carbon bond between the hydroxyl groups, a reaction pathway that is also well-documented for vicinal diols, often yielding carboxylic acids or aldehydes. desy.de The choice of oxidant and catalyst is crucial to prevent such cleavage and control the product distribution. nih.gov Catalytic oxidant-free dehydrogenation using supported copper catalysts is another established method for converting butanediols to valuable derivatives like acetoin, suggesting a potential pathway for the dehydrogenation of this compound. mdpi.com

| Reaction Type | Potential Reagents/Catalysts | Expected Product(s) | Reference |

|---|---|---|---|

| Mono-oxidation | Manganese catalysts with H₂O₂ | 1,4-dichloro-3-hydroxybutan-2-one | nih.gov |

| Double oxidation | Cu/SiO₂ (Vapor-Phase Dehydrogenation) | 1,4-dichlorobutane-2,3-dione | mdpi.com |

| Oxidative Cleavage | Strong oxidants (e.g., periodates), certain Fe/MFI catalysts | Chloroacetic acid / Chloroacetaldehyde | desy.de |

Investigations into Selective Oxidation Catalysis

Achieving selective mono-oxidation of vicinal diols to α-hydroxyketones is a significant challenge in organic synthesis due to the potential for over-oxidation to the diketone or oxidative cleavage. stanford.edu Research into selective oxidation has explored various catalytic approaches.

For instance, catalyst systems based on manganese salts and pyridine-2-carboxylic acid with hydrogen peroxide have shown high selectivity for the mono-oxidation of various vicinal diols, limiting further oxidation. nih.govresearchgate.net Organocatalysis has also emerged as a powerful tool. Boronic acid catalysts can facilitate the selective oxidation of vicinal diols to α-hydroxyketones by forming a boronate ester intermediate, which then undergoes oxidation. rsc.org Furthermore, structurally tailored, peptide-based organocatalysts have been developed that can exhibit high levels of regioselectivity in the oxidation of unsymmetrical diols, a principle that could be adapted to control the oxidation of symmetrical diols like this compound to prevent side reactions. rsc.org

Reduction Processes of this compound

The reduction of this compound can target either the chlorine atoms or the hydroxyl groups, leading to different classes of compounds.

Reduction of Halogen Atoms to Alkane Derivatives (e.g., 1,4-Dichlorobutane)

The reduction of the carbon-chlorine bonds in this compound would result in dehalogenation, yielding 2,3-butanediol (B46004) . This type of transformation is typically achieved using reducing metals, such as zinc, or through catalytic hydrogenation. stackexchange.comechemi.com The electrochemical reduction of vicinal dihalides is also a known method that proceeds in a stepwise manner to form an alkene. murdoch.edu.au

Conversely, the formation of 1,4-dichlorobutane (B89584) from the title compound would require the reduction of the two hydroxyl groups, a process known as deoxydehydration. This is distinct from the reduction of the halogen atoms. While less common than C-Cl bond reduction, deoxydehydration of vicinal diols can be achieved using specific catalytic systems.

| Target Functional Group | Reaction Type | Potential Reagents/Catalysts | Expected Product | Reference |

|---|---|---|---|---|

| C-Cl Bonds | Reductive Dehalogenation | Zn metal, Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2,3-Butanediol | stackexchange.comechemi.com |

| C-OH Bonds | Deoxydehydration | Specialized metal-oxo catalysts (e.g., Re-based) with a reductant | 1,4-Dichlorobutane | rsc.org |

Stereoselective Reduction Approaches

Stereoselective reduction becomes highly relevant if this compound is first oxidized to the prochiral diketone, 1,4-dichlorobutane-2,3-dione. The subsequent asymmetric reduction of this diketone offers a powerful strategy for synthesizing specific stereoisomers of the parent diol (i.e., (2R,3R), (2S,3S), or meso).

Biocatalysis, employing enzymes such as alcohol dehydrogenases or ketoreductases, is a premier method for the stereoselective reduction of ketones and diketones. mdpi.comresearchgate.net These enzymatic systems can exhibit high levels of diastereo- and enantioselectivity, allowing for the controlled synthesis of a desired chiral diol from a prochiral diketone. mdpi.com Chemical methods, such as asymmetric hydrogenation using chiral metal catalysts or reductions with chiral borane (B79455) complexes (e.g., CBS reagents), also provide effective routes to chiral 1,3- and 1,2-diols from their corresponding keto-alcohols or diketones and could be applied in this context. nih.govacs.orgacs.org

Nucleophilic Substitution Reactions of Chlorine Atoms in this compound

The primary and secondary alkyl chloride functionalities in this compound are susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. A wide range of nucleophiles can displace the chloride ions, leading to a diverse array of derivatives.

A particularly important reaction pathway for halohydrins is intramolecular nucleophilic substitution. chemistrysteps.combyjus.com In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing a chlorine atom to form a stable, three-membered epoxide ring. youtube.com This would convert this compound into a chloro-substituted epoxyaIcohol.

Additionally, treatment with a strong, non-nucleophilic base can promote elimination reactions (dehydrohalogenation). unacademy.comunacademy.comjove.com The removal of HCl from adjacent carbon atoms would lead to the formation of an alkene, yielding a chloro-substituted butenediol. Given the presence of two chlorine atoms, a twofold elimination is also conceivable under forcing conditions, which would result in the formation of an alkyne. byjus.comlibretexts.org

Scope of Diverse Nucleophilic Reagents

This compound undergoes nucleophilic substitution reactions with a variety of nucleophiles, where the chlorine atoms act as leaving groups. The presence of adjacent hydroxyl groups can influence the reaction pathways, often leading to intramolecular reactions. The scope of nucleophilic reagents that react with this compound and similar halohydrins includes oxygen, sulfur, and nitrogen-based nucleophiles.

Oxygen Nucleophiles: Alkoxides and hydroxides are common oxygen nucleophiles. In the presence of a strong base like sodium hydroxide, the hydroxyl groups of the diol can be deprotonated, leading to an intramolecular nucleophilic attack to form an epoxide. This is a well-established reaction for halohydrins. wikipedia.org

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are effective nucleophiles for the displacement of chloride ions. For instance, reaction with sodium thiomethoxide would be expected to yield substitution products where one or both chlorine atoms are replaced by the thiomethyl group. The high nucleophilicity of sulfur compounds makes them potent reagents in these types of substitution reactions.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines can also act as nucleophiles, leading to the formation of amino alcohols. Another important nitrogen nucleophile is the azide (B81097) ion, which can be introduced using reagents like sodium azide. Phthalimide, via the Gabriel synthesis, can also be used to introduce a primary amine group after hydrolysis.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product(s) |

| Hydroxide | Sodium Hydroxide | 1,2:3,4-Diepoxybutane |

| Thiomethoxide | Sodium Thiomethoxide | 1,4-bis(methylthio)-2,3-butanediol |

| Azide | Sodium Azide | 1,4-diazido-2,3-butanediol |

| Phthalimide | Potassium Phthalimide | Phthalimide-functionalized butanediol (B1596017) |

Mechanistic Elucidation of Substitution Pathways (e.g., SN1, SN2, SN2')

The substitution reactions of this compound can proceed through different mechanistic pathways, primarily SN1 and SN2. The operative mechanism is influenced by the reaction conditions, the nature of the nucleophile, and the solvent.

The structure of this compound, with primary carbons bearing the chlorine atoms, generally favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (chloride), leading to an inversion of stereochemistry at that center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

An SN1 (Substitution Nucleophilic Unimolecular) mechanism is less likely for this primary halide under typical conditions but could be favored by polar protic solvents and non-basic nucleophiles. This pathway would involve the formation of a primary carbocation, which is generally unstable. However, participation by the hydroxyl group could stabilize such a carbocationic intermediate.

The SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) mechanism is not applicable here as the substrate does not possess an allylic system.

Intramolecular Cyclization Phenomena (e.g., Formation of Cyclic Ethers)

A prominent reaction of this compound is its intramolecular cyclization to form cyclic ethers, most notably 1,2:3,4-diepoxybutane. This transformation is typically achieved by treatment with a base, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.com

The mechanism involves a two-step process:

Deprotonation: The base removes a proton from one of the hydroxyl groups to form an alkoxide ion.

Intramolecular SN2 Attack: The newly formed alkoxide ion then acts as an internal nucleophile, attacking the adjacent carbon atom bearing a chlorine atom. This backside attack displaces the chloride ion and forms an epoxide ring.

This process can occur at both ends of the molecule, leading to the formation of the diepoxide. This reaction is a variation of the Williamson ether synthesis. wikipedia.org The stereochemistry of the starting diol influences the stereochemistry of the resulting diepoxide. For the reaction to proceed efficiently, the hydroxyl group and the chlorine atom must be in an anti-periplanar conformation to allow for the backside attack.

The formation of larger cyclic ethers from this compound is less common due to the favorability of forming the three-membered epoxide rings.

Functionalization with Heteroatom-Containing Nucleophiles (e.g., Arsenite)

This compound can be functionalized with various heteroatom-containing nucleophiles. As discussed, sulfur and nitrogen nucleophiles can displace the chloride ions to form new carbon-sulfur and carbon-nitrogen bonds, respectively.

For example, the reaction with a thiol, such as 1,4-dithio-DL-threitol, in the presence of a base would lead to the formation of a dithioether.

While direct nucleophilic substitution by arsenite on this compound is not a commonly reported reaction, the chemistry of halogenated compounds in the presence of arsenite is of environmental interest. In aqueous solutions, reactive halogen species can mediate the oxidation of arsenite. However, this is not a direct functionalization of the diol itself via nucleophilic attack by arsenite.

A more representative example of functionalization with a heteroatom nucleophile would be the reaction with sodium sulfide (B99878) to potentially form a cyclic sulfide, although the formation of the diepoxide is likely to be a competing and more favorable reaction under basic conditions.

Comparative Reactivity with Related Halogenated Diols (e.g., Dibromobutane Analogs)

The reactivity of this compound in nucleophilic substitution reactions can be compared to its bromo- and iodo-analogs. The nature of the halogen atom significantly influences the rate of reaction, primarily due to its ability to act as a leaving group.

The leaving group ability of the halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion because it is a weaker base.

Consequently, DL-1,4-dibromo-2,3-butanediol is expected to be more reactive towards nucleophilic substitution than this compound under similar conditions. This increased reactivity would be observed in both intermolecular and intramolecular (cyclization) reactions. For instance, the formation of 1,2:3,4-diepoxybutane would likely proceed at a faster rate from the dibromo analog.

The following table provides a qualitative comparison of the expected reactivity.

| Compound | Halogen Leaving Group | C-X Bond Strength (approx. kJ/mol) | Leaving Group Ability | Expected Relative Reactivity |

| This compound | Cl⁻ | 327 | Good | 1 |

| DL-1,4-Dibromo-2,3-butanediol | Br⁻ | 285 | Better | > 1 |

Stereochemical Aspects in Dl 1,4 Dichloro 2,3 Butanediol Synthesis and Reactivity

Elucidation of Diastereomeric and Enantiomeric Forms of 1,4-Dichloro-2,3-butanediol

1,4-Dichloro-2,3-butanediol possesses two chiral centers at carbons 2 and 3. This structural feature gives rise to multiple stereoisomers. Specifically, the presence of two chiral centers means that a maximum of 2² or four stereoisomers can exist. libretexts.org These stereoisomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). byjus.com

The possible stereoisomers of 1,4-dichloro-2,3-butanediol are:

(2R, 3R)-1,4-dichloro-2,3-butanediol

(2S, 3S)-1,4-dichloro-2,3-butanediol

(2R, 3S)-1,4-dichloro-2,3-butanediol

(2S, 3R)-1,4-dichloro-2,3-butanediol

The (2R, 3R) and (2S, 3S) forms are a pair of enantiomers. However, the (2R, 3S) and (2S, 3R) forms are identical due to an internal plane of symmetry, making this a meso compound. libretexts.orgnih.gov Meso compounds are achiral despite having chiral centers and are optically inactive. libretexts.org Therefore, 1,4-dichloro-2,3-butanediol exists as a pair of enantiomers and a meso diastereomer. The term "DL-1,4-dichloro-2,3-butanediol" typically refers to a racemic mixture of the (2R, 3R) and (2S, 3S) enantiomers. nih.gov

| Stereoisomer | Relationship | Chirality |

|---|---|---|

| (2R, 3R)-1,4-dichloro-2,3-butanediol | Enantiomers | Chiral |

| (2S, 3S)-1,4-dichloro-2,3-butanediol | ||

| (2R, 3S)-1,4-dichloro-2,3-butanediol (meso) | Diastereomer to the enantiomeric pair | Achiral |

Impact of Stereochemistry on Reaction Kinetics and Stereoselectivity

The stereochemistry of a molecule can profoundly influence the rates of its chemical reactions and the stereochemical outcome of the products formed. byjus.com In reactions involving 1,4-dichloro-2,3-butanediol, the spatial orientation of the chloro and hydroxyl groups dictates the accessibility of reagents to the reaction centers and the stability of the transition states.

For instance, in a reaction where a nucleophile attacks one of the carbon atoms bearing a chlorine atom, the stereochemistry of the starting diol will affect the stereochemistry of the resulting product. The relative orientation of the substituents on the two chiral centers can lead to different reaction rates between the diastereomers (the enantiomeric pair and the meso form). This difference in reactivity is a key principle in kinetic resolution, a method used to separate enantiomers based on their different reaction rates with a chiral reagent or catalyst. numberanalytics.com

Furthermore, the stereochemistry of 1,4-dichloro-2,3-butanediol can influence the formation of cyclic products. For example, intramolecular reactions, such as the formation of an epoxide, will be highly dependent on the relative positions of the reacting functional groups, which is determined by the molecule's stereoisomeric form. Studies on similar diol systems have shown that the formation of different stereoisomers can lead to significantly different product distributions and reaction kinetics. researchgate.netrsc.org

Strategies for Stereoselective Synthesis of this compound Derivatives

The controlled synthesis of specific stereoisomers of 1,4-dichloro-2,3-butanediol and its derivatives is crucial for their application in areas like asymmetric synthesis. Several strategies can be employed to achieve stereoselectivity.

One common approach is to start with a precursor of known stereochemistry. For example, the asymmetric dihydroxylation of trans-1,4-dichloro-2-butene (B41546) can be used to produce enantiomerically enriched forms of 1,4-dichloro-2,3-butanediol. molaid.com The choice of the chiral catalyst in the dihydroxylation step determines which enantiomer is formed preferentially.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. This approach has been widely used in the synthesis of various chiral molecules. sfu.ca

Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of 1,4-dichloro-2,3-butanediol or its derivatives. Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases, for instance, are commonly used for the resolution of racemic alcohols and their esters. acs.org

| Strategy | Description | Example |

|---|---|---|

| Asymmetric Synthesis | Using a chiral catalyst or reagent to favor the formation of one stereoisomer over others. | Asymmetric dihydroxylation of trans-1,4-dichloro-2-butene. molaid.com |

| Chiral Auxiliaries | Temporarily attaching a chiral group to guide the stereochemical course of a reaction. | Use of menthyloxy groups in lignan (B3055560) synthesis. researchgate.net |

| Kinetic Resolution | Separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. | Enzymatic resolution using lipases. acs.org |

Role of this compound in the Development of Chiral Molecules

This compound serves as a valuable building block in the synthesis of more complex chiral molecules. myskinrecipes.com Its bifunctional nature, with two hydroxyl and two chloro groups, allows for a variety of chemical transformations. The stereocenters present in the molecule can be transferred to the target molecule, making it a useful chiral synthon.

For example, the diol can be converted into chiral epoxides, which are versatile intermediates in organic synthesis. These epoxides can then be opened by various nucleophiles to introduce new functional groups with controlled stereochemistry. The resulting products can be further elaborated to synthesize a wide range of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its stereochemistry. numberanalytics.commyskinrecipes.com

Moreover, derivatives of 1,4-dichloro-2,3-butanediol can be used as chiral ligands in asymmetric catalysis. The diol can be modified to incorporate coordinating atoms that can bind to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction. researchgate.net The development of new chiral ligands is an active area of research, and compounds derived from 1,4-dichloro-2,3-butanediol offer potential in this field.

Role As a Key Intermediate in Advanced Organic Synthesis and Chemical Manufacturing

Precursor for Diverse Organic Compounds

DL-1,4-Dichloro-2,3-butanediol is a versatile precursor for a variety of organic compounds. myskinrecipes.com Its strategic placement of functional groups enables its conversion into several key chemical entities.

One of the most significant applications of this compound is in the synthesis of diepoxides, such as DL-1,2:3,4-diepoxybutane. lookchem.com This transformation is fundamental as diepoxides are highly reactive intermediates used in the production of various polymers and resins. The conversion of this compound to its corresponding diepoxide is a critical step in creating these valuable materials.

Furthermore, this compound can be used to produce butanediols. For instance, it can be converted to 1,4-butanediol (B3395766), an important industrial chemical used in the synthesis of polyesters, polyurethanes, and epoxy resins. google.com The production of 1,4-butanediol from non-traditional routes, such as from intermediates like this compound, is an area of ongoing research to find more economical and safer manufacturing processes. google.com

The compound also serves as a starting material for the synthesis of other functionalized C4 chemicals. For example, it can be converted to erythritol (B158007), a sugar alcohol used as a food additive and sugar substitute. researchgate.net This conversion highlights the utility of this compound in accessing bio-based chemicals. Additionally, it is a precursor for producing various pesticides and surfactants. lookchem.com

Below is a table summarizing some of the key organic compounds derived from this compound:

| Precursor Compound | Resulting Compound | Application of Resulting Compound |

| This compound | DL-1,2:3,4-Diepoxybutane | Intermediate for polymers and resins lookchem.com |

| This compound | 1,4-Butanediol | Synthesis of polyesters, polyurethanes, epoxy resins google.com |

| This compound | Erythritol | Food additive, sugar substitute researchgate.net |

| This compound | Various Pesticides | Agrochemicals lookchem.com |

| This compound | Various Surfactants | Industrial applications lookchem.com |

Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, where high-purity and complex molecules are paramount, this compound plays a significant role. lookchem.com It is particularly valuable in the synthesis of chiral molecules, which are essential for the development of enantiomerically pure pharmaceuticals and agrochemicals. myskinrecipes.com

The presence of two stereocenters in its structure makes it a useful starting material for creating stereospecific compounds. For example, it is used in the synthesis of optically active diols, which are highly sought-after in asymmetric catalysis and as chiral ligands. orgsyn.org The conversion of this compound to chiral diols provides a route to these valuable molecules without the need for heavy metals like osmium, which is a significant advantage in terms of process safety and environmental impact. orgsyn.org

Research has also explored its use in the synthesis of arsonic acids, which are valuable intermediates for the preparation of novel organoarsenic compounds. nih.gov The reaction of related compounds like DL-1,4-dibromo-2,3-butanediol with sodium arsenite yields arsonic acids, demonstrating the potential of such halogenated butanediols in this area of chemistry. nih.gov

Applications in Polymer Chemistry and Materials Science

The unique structure of this compound also lends itself to applications in polymer chemistry and materials science, where it can be used to modify existing polymers or to create entirely new materials with tailored properties. myskinrecipes.com

This compound can be employed to modify the structure of polymers, thereby enhancing their properties. myskinrecipes.com The reactive chloro and hydroxyl groups can be used to introduce cross-linking or to graft new functional groups onto a polymer backbone. This can lead to improvements in properties such as thermal stability, mechanical strength, and chemical resistance.

For example, diols like 2,3-butanediol (B46004) are used as monomers in the synthesis of copolyesters, such as those based on terephthalate. mdpi.com The incorporation of such diols can reduce the crystallinity of the resulting polymer, which can be advantageous for certain applications. mdpi.com While the secondary nature of the hydroxyl groups in 2,3-butanediol can present challenges in terms of reactivity compared to primary diols, the resulting polymers can exhibit unique thermal properties. mdpi.com

This compound can serve as a building block for the synthesis of novel monomers, which can then be polymerized to create new materials with specific functionalities. lookchem.com Its ability to be converted into diepoxides is a key example of this application. lookchem.com These diepoxides can then be used in polymerization reactions to form cross-linked polymer networks with high performance characteristics.

Furthermore, the chemistry of related C4 building blocks is rich and provides insights into the potential of this compound. For instance, 1,3-butadiene (B125203) is a key raw material for a wide range of polymers. rsc.org The functionalization of butadiene to produce intermediates like dichlorobutenes has historically been a route to valuable chemicals like adiponitrile, a precursor to nylon. rsc.org This highlights the industrial importance of functionalized C4 compounds in the polymer industry.

The synthesis of polyurethanes is another area where butanediols are critical. wikipedia.org While 2,3-butanediol itself has been used to create polyurethanes, the functional groups on this compound offer additional handles for creating more complex and potentially higher-performing polyurethane materials. wikipedia.orgfrontiersin.org

Advanced Analytical and Computational Approaches in Dl 1,4 Dichloro 2,3 Butanediol Research

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the structural elucidation of DL-1,4-dichloro-2,3-butanediol. Each method provides unique information about the molecule's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, specific peaks correspond to the protons on the chlorinated carbons (CH₂Cl) and the carbons bearing hydroxyl groups (CHOH). chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule, confirming the presence of the two distinct types of carbons (CH₂Cl and CHOH). nih.gov

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands. chemicalbook.com A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl groups. The presence of C-Cl bonds is confirmed by absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. myskinrecipes.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (159.01 g/mol ), along with characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). nih.gov

| Spectroscopic Technique | Typical Observations for this compound | Information Obtained |

|---|---|---|

| ¹H NMR | Signals for CH₂Cl and CHOH protons. chemicalbook.com | Hydrogen environment and connectivity. |

| ¹³C NMR | Peaks corresponding to CH₂Cl and CHOH carbons. nih.gov | Carbon skeleton structure. |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-Cl stretch (~700 cm⁻¹). chemicalbook.commyskinrecipes.com | Presence of hydroxyl and chloro functional groups. |

| Mass Spectrometry | Molecular ion peak with characteristic chlorine isotope pattern. | Molecular weight and elemental composition (Cl). |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for verifying the purity of this compound and for separating its different stereoisomers (the DL-racemic mixture from the meso form).

Purity Assessment: Gas Chromatography (GC) is a common method for assessing the purity of volatile compounds like this compound. labproinc.comtcichemicals.com In a typical GC analysis, the sample is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample will ideally show a single, sharp peak. The presence of multiple peaks indicates impurities. Purity levels are often reported as a percentage based on the relative area of the main peak. labproinc.comtcichemicals.com

Isomer Separation: this compound exists as a pair of enantiomers (D- and L-forms, the racemic mixture) and a diastereomer (the meso form). nih.gov Separating these isomers is critical, particularly when the compound is used in chiral synthesis. myskinrecipes.com

Gas Chromatography (GC): Chiral GC columns, which contain a stationary phase that interacts differently with each enantiomer, can be used to separate the D- and L-isomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for isomer separation. By using a chiral stationary phase, the enantiomers and diastereomers can be resolved into separate peaks.

While specific protocols for this compound are proprietary, methods developed for separating isomers of related compounds like 2,3-butanediol (B46004) are often adaptable. rsc.org

| Technique | Application | Principle |

|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Separation based on volatility and interaction with a stationary phase; purity determined by peak area. labproinc.com |

| Chiral GC/HPLC | Isomer Separation | Differential interaction of enantiomers/diastereomers with a chiral stationary phase leads to separation. |

Computational Chemistry for Reactivity, Structure, and Mechanism Prediction

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (the distribution of electrons) of molecules. mdpi.com For this compound, DFT calculations can predict various properties:

Molecular Geometry: Optimization of the molecular structure to find the most stable arrangement of atoms.

Electronic Properties: Calculation of dipole moment, polarizability, and the distribution of electron density, which are key to understanding intermolecular interactions. mdpi.com

Spectroscopic Properties: Prediction of NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

These calculations help in understanding how the electronegative chlorine atoms and the hydroxyl groups influence the electron density distribution across the molecule, which is fundamental to its reactivity. mdpi.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. anr.fr For this compound, MD simulations can be used to:

Study Conformational Dynamics: Observe how the molecule changes its shape in different environments (e.g., in a solvent). Studies on related diols have shown how intramolecular hydrogen bonding can influence conformational preferences. kcl.ac.ukmdpi.com

Simulate Reactive Processes: Model the behavior of short-lived reactive intermediates that may form during chemical reactions. This can provide a step-by-step view of reaction mechanisms, such as nucleophilic substitution at the carbon atoms bearing the chlorine atoms. anr.fr

The flexible carbon-carbon single bonds in this compound allow it to exist in various spatial arrangements, or conformations. Computational methods can predict the relative stability of these conformers.

Potential Energy Surface (PES) Scanning: By systematically rotating the bonds within the molecule and calculating the energy at each step, a PES can be generated. The low-energy regions on this surface correspond to the most stable conformations.

Conformational Analysis: For related molecules like 2,3-butanediol, studies have shown that conformations allowing for intramolecular hydrogen bonding between the hydroxyl groups are particularly stable. youtube.comresearchgate.net Similar analyses for this compound would consider the interplay between hydrogen bonding and steric repulsion from the chlorine atoms to predict the most likely shapes the molecule will adopt.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. benthamscience.com It proposes that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com

While specific MEDT studies on this compound are not widely published, the theory has been successfully applied to understand reactions in related systems, such as cycloadditions and addition reactions to alkenes. benthamscience.comluisrdomingo.com For instance, the synthesis of diols often involves the addition of functional groups across a double bond. MEDT could be used to analyze the reaction mechanism for the synthesis of this compound from a precursor like 1,4-dichloro-2-butene, providing deep insights into the reaction's feasibility, regioselectivity, and stereoselectivity by analyzing the flow of electron density between the reacting molecules. juniperpublishers.com

Crystallographic Studies for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals that specific experimental crystallographic data for this compound is not publicly available. The determination of the solid-state structure of this compound through techniques like single-crystal X-ray diffraction has not been reported in the accessible literature.

Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms within a crystalline solid. biokeanos.com This technique provides invaluable data on bond lengths, bond angles, and torsional angles, which define the conformation of the molecule in the solid state. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the packing of molecules within the crystal lattice. acs.org

In the absence of direct data for this compound, an examination of a structurally analogous compound, meso-2,3-difluoro-1,4-butanediol, can provide insight into the conformational preferences and intermolecular interactions that might be expected in halogenated butanediols. A study on meso-2,3-difluoro-1,4-butanediol successfully determined its crystal structure, offering a valuable comparative case. nih.gov

The crystallographic analysis of meso-2,3-difluoro-1,4-butanediol revealed that it crystallizes in the tetragonal space group I4₁/a. nih.gov A key finding was the conformation of the molecule in the solid state. The vicinal fluorine atoms adopt an anti conformation, with a dihedral angle of 180°, a feature constrained by the crystal symmetry. Concurrently, the hydroxyl groups are in a gauche conformation relative to the adjacent fluorine atoms. nih.gov This conformational arrangement is influenced by a combination of steric and electronic effects, including the gauche effect often observed in vicinal difluoro compounds. nih.gov

The detailed crystallographic data for meso-2,3-difluoro-1,4-butanediol are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for meso-2,3-difluoro-1,4-butanediol

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₈F₂O₂ |

| Formula Weight | 126.10 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 14.16 |

| c (Å) | 4.67 |

| α, β, γ (°) | 90 |

| Volume (ų) | 935.9 |

| Z | 8 |

Data sourced from a study on meso-2,3-difluoro-1,4-butanediol. nih.gov

Table 2: Selected Bond Lengths and Dihedral Angles for meso-2,3-difluoro-1,4-butanediol

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| F-C(2) | 1.40 |

| C(2)-C(3) | 1.52 |

| C(2)-O | 1.42 |

| F-C(2)-C(3)-F | 180 |

| F-C(2)-C(3)-O | 66.8 |

Data sourced from a study on meso-2,3-difluoro-1,4-butanediol. nih.gov

While providing a useful model, it is crucial to acknowledge that the substitution of fluorine with chlorine would introduce significant differences in the solid-state structure of this compound. The larger atomic radius and different electronegativity of chlorine would alter bond lengths, bond angles, and steric interactions, likely leading to a different molecular conformation and crystal packing. The potential for intermolecular interactions, particularly hydrogen and halogen bonding, would also be modified.

Historical Perspectives and Patent Landscape in Dl 1,4 Dichloro 2,3 Butanediol Chemistry

Evolution of Synthetic Methodologies for DL-1,4-Dichloro-2,3-butanediol

The synthesis of this compound, a vicinal diol with chlorine atoms at its terminal positions, has evolved from classical chlorination reactions of four-carbon precursors. The methodologies are primarily centered on the controlled introduction of chloro- and hydroxyl- functional groups onto a C4 backbone.

Initial approaches likely involved the direct halogenation of saturated C4 diols. The reaction of 2,3-butanediol (B46004) with various chlorinating agents represents a straightforward theoretical route. More complex polyols, such as erythritol (B158007), a readily available sugar alcohol, can also serve as a starting material for butanediols, which can then be halogenated. researchgate.net The conversion of 1,4-butanediol (B3395766) to 1,4-dichlorobutane (B89584) using reagents like thionyl chloride is a well-documented transformation, suggesting that applying similar chemistry to 2,3-butanediol would be a primary route to explore for synthesizing the target compound. prepchem.com

Another significant pathway involves starting from unsaturated C4 compounds. For instance, the reaction of DL-1,3-butadiene diepoxide with a chlorine source can yield the desired dichlorodiol. nih.gov Research has also detailed the synthesis of polyols like erythritol from precursors such as 1,4-dichloro-2-butene, which could then potentially be converted to the target compound. ysu.am

A related synthesis described in patent literature for a more heavily chlorinated analogue, 2,2,3,3-tetrachloro-1,4-butanediol, provides insight into potential strategies. google.com This process involves the chlorination of 2-butyne-1,4-diol (B31916) diacetate, followed by hydrolysis of the ester groups to yield the final diol. google.com This two-step approach, using protecting groups, highlights a method to control reactivity and improve yields during halogenation.

The table below summarizes potential synthetic precursors and the types of reactions involved in the synthesis of this compound.

| Precursor | Reaction Type | Reagent Examples |

| 2,3-Butanediol | Direct Chlorination | Thionyl chloride (SOCl₂), Hydrochloric acid (HCl) |

| Erythritol | Deoxygenation & Chlorination | Catalytic hydrogenolysis followed by chlorination |

| 1,3-Butadiene (B125203) Diepoxide | Ring-opening with Halide | HCl, Metal chlorides |

| 2-Butyne-1,4-diol | Alkyne Chlorination & Hydration | Cl₂, H₂O (often via protected intermediates) |

Analysis of Patent Literature for Production and Application Innovations

The patent literature for this compound (CAS No: 2419-73-0) and its meso isomer (CAS No: 7268-35-1) primarily focuses on its role as a versatile chemical intermediate. nih.govnih.gov Innovations claimed in patents are generally centered on the synthesis of other high-value molecules rather than the end-use of the compound itself.

The compound is cited as a key raw material in the synthesis of various fine chemicals. lookchem.com Its applications include:

Agrochemicals: Used as a building block for complex pesticides. lookchem.com

Pharmaceuticals: Plays a role in the development of chiral molecules, which are essential for creating enantiomerically pure drugs. myskinrecipes.com

Polymers and Materials Science: Employed in the modification of polymers to impart specific properties, such as flame resistance, due to its chlorine content. google.commyskinrecipes.com It can also be a precursor to polyesters when reacted with polybasic acids. google.com

Surfactants and Antifungal Agents: Serves as a starting material for the production of various surfactants and antifungal compounds. lookchem.com

A key reaction highlighted in the literature is the base-catalyzed cyclization of dichlorobutanediol to produce 1,3-butadiene diepoxide, a valuable epoxy monomer and crosslinking agent. This transformation underscores its utility as a precursor to reactive intermediates.

The following table outlines patents related to chlorinated butanediols and their associated innovations.

| Patent / Reference | Focus of Innovation | Application Area |

| US Patent 2,901,516 A | Synthesis of 2,2,3,3-tetrachloro-1,4-butanediol and its use as an intermediate for polyesters. google.com | Flame-resistant polymers, biocides, cutting oils. google.com |

| PubChem Patents nih.govnih.gov | Lists multiple patents where 1,4-dichloro-2,3-butanediol is a reactant or intermediate. | Organic Synthesis, Chemical Manufacturing. |

| Commercial Suppliers lookchem.commyskinrecipes.com | Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. lookchem.commyskinrecipes.com | Fine Chemicals, Pharmaceuticals, Material Science. lookchem.commyskinrecipes.com |

Influential Research Contributions and Key Milestones in Diol Halogenation Chemistry

The synthesis of this compound is deeply rooted in the broader field of diol halogenation chemistry. Research in this area has been driven by the need to control selectivity and stereochemistry, which are critical for producing complex molecules like pharmaceuticals and natural products. nih.govnih.gov

A significant challenge in the halogenation of diols is achieving selectivity. For a molecule like 2,3-butanediol, several outcomes are possible: monochlorination, dichlorination at various positions (regioselectivity), and control of the stereochemistry at the two chiral centers.

Key milestones and influential concepts in this field include:

Development of Deoxyhalogenation Reagents: The use of classic reagents like thionyl chloride (for chlorination) and phosphorus tribromide (for bromination) provided the foundational methods for converting hydroxyl groups to halides. The reaction of 1,4-butanediol with thionyl chloride is a classic example of this transformation. prepchem.com

Stereospecific Reactions: The Sɴ2 reaction has been a cornerstone for stereocontrolled halogenation. nih.gov This reaction proceeds with an inversion of stereochemistry, allowing chemists to convert a chiral alcohol into a chiral halide with a predictable configuration. However, controlling competing elimination reactions and achieving high yields with sterically hindered alcohols remains a challenge.

Control via Protecting Groups: As demonstrated in the synthesis of tetrachloro-butanediol, protecting the hydroxyl groups as esters allows for the halogenation of other parts of the molecule (in that case, an alkyne) without side reactions. google.com The protecting groups are then removed in a subsequent step to reveal the desired diol. This strategy is a fundamental concept in multi-step organic synthesis.

Catalytic and Enantioselective Methods: More recent advances have focused on the development of catalytic methods for enantioselective halogenation. nih.gov While not specifically detailed for this compound in the provided context, the development of chiral catalysts that can selectively halogenate one enantiomer of a racemic alcohol or create a specific stereoisomer from a prochiral substrate represents the frontier of this field.

The table below summarizes some of the key concepts that have shaped the chemistry of diol halogenation.

| Concept / Milestone | Description | Relevance |

| Deoxyhalogenation | Direct conversion of an alcohol's -OH group to a halide. | Fundamental method for synthesizing haloalkanes from alcohols. prepchem.com |

| Sɴ2 Displacement | A stereospecific reaction that allows for the inversion of stereochemistry at a chiral center. | Crucial for the synthesis of specific stereoisomers of halogenated compounds. nih.gov |

| Use of Protecting Groups | Temporarily masking a functional group (like -OH) to prevent it from reacting during other synthetic steps. | Enables complex syntheses with improved yields and selectivity. google.com |

| Stereoselective Halogenation | Methods that favor the formation of a particular stereoisomer. | Essential for synthesizing enantiomerically pure natural products and drugs. nih.govnih.gov |

Future Research Directions and Unaddressed Challenges in Dl 1,4 Dichloro 2,3 Butanediol Chemistry

Development of More Sustainable and Green Synthetic Processes

A primary challenge in contemporary chemistry is the development of manufacturing processes that are environmentally benign and economically viable. rasayanjournal.co.in The synthesis of DL-1,4-dichloro-2,3-butanediol is an area ripe for the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.insemanticscholar.org

Future research should prioritize:

Renewable Feedstocks: Current syntheses may rely on petroleum-derived precursors. A shift towards bio-based feedstocks is a critical goal. Research into the conversion of biomass-derived platform chemicals, such as 2,3-butanediol (B46004) produced via fermentation of renewable resources like glucose, glycerol, or whey, into its chlorinated analogue could provide a sustainable alternative. mdpi.comnih.govfrontiersin.org

Alternative Reagents and Solvents: The investigation of greener chlorinating agents that are less hazardous and have higher atom economy is essential. acs.org Furthermore, replacing traditional volatile organic solvents with alternatives like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in Solvent-free reaction conditions, potentially accelerated by microwave or solar energy, represent another promising avenue. rasayanjournal.co.innih.gov

Energy Efficiency: Synthetic methods should be designed to operate at ambient temperature and pressure to minimize energy consumption and its associated environmental and economic costs. acs.org

Design of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is fundamental to improving the efficiency of chemical transformations. For a chiral molecule like this compound, achieving high selectivity and yield is crucial, particularly when targeting specific stereoisomers.

Key areas for future catalytic research include:

Biocatalysis: The use of enzymes as catalysts offers unparalleled specificity, often allowing reactions at specific molecular sites without the need for protecting groups. acs.org Developing enzymatic processes could lead to highly stereoselective syntheses of the desired butanediol (B1596017) isomers, which is particularly important for pharmaceutical applications. myskinrecipes.comacs.org

Heterogeneous Catalysis: The design of solid-supported catalysts can simplify product purification and catalyst recycling, aligning with green chemistry goals. rsc.org Research into supported transition metal catalysts or solid acid/base catalysts could provide robust and reusable systems for the synthesis and derivatization of this compound.

Phase-Transfer Catalysis: For reactions involving immiscible reagents, phase-transfer catalysts can enhance reaction rates and yields. This could be particularly relevant for the chlorination of butanediol precursors in biphasic systems. The Shell Higher Olefin Process (SHOP), which utilizes a nickel-phosphine catalyst dissolved in 1,4-butanediol (B3395766) in a two-phase system, serves as an early example of such industrial liquid/liquid technology, highlighting the potential of this approach. chinesechemsoc.org

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Type | Potential Advantage | Research Focus |

|---|---|---|

| Biocatalysts (e.g., Halohydrin Dehalogenases, Lipases) | High stereoselectivity, mild reaction conditions, reduced byproducts. acs.org | Screening for and engineering enzymes for the specific chlorination or derivatization of the butanediol backbone. |

| Supported Metal Catalysts (e.g., Pd/C, Ru/Al₂O₃) | Reusability, process intensification, suitability for flow chemistry. rsc.org | Development of catalysts for selective hydrogenation, oxidation, or coupling reactions of the diol. |

| Solid Acid/Base Catalysts (e.g., Zeolites, Ion-Exchange Resins) | Ease of separation, reduced corrosion and waste compared to liquid acids/bases. | Catalyzing cyclization reactions (e.g., to form epoxides) or esterifications with improved efficiency and sustainability. healtheffects.org |

| Phase-Transfer Catalysts | Enhanced reaction rates in multiphase systems, improved reagent contact. | Optimizing conditions for the chlorination of bio-based butanediol precursors derived from aqueous fermentation broths. |

Exploration of Undiscovered Reactivity Patterns and Derivatization

This compound possesses multiple reactive sites—two hydroxyl groups and two carbon-chlorine bonds—making it a versatile building block. nih.gov While its use as a precursor for epoxides is known, its full synthetic potential has yet to be realized. healtheffects.org

Future work should explore:

Novel Polymer Synthesis: Its difunctional nature makes it a candidate monomer for creating new polyesters, polyethers, and polyurethanes. The properties of these polymers could be tailored by leveraging the influence of the chlorine atoms on the polymer backbone. myskinrecipes.com

Asymmetric Synthesis: The chiral centers of the molecule make it a valuable starting material for the asymmetric synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. myskinrecipes.comresearchgate.net

New Derivatization Strategies: Systematic exploration of reactions at the hydroxyl and chloro- groups can lead to a wide array of new derivatives. These derivatives could be screened for applications in agrochemicals, materials science, or as specialized chemical intermediates. myskinrecipes.comresearchgate.net For instance, derivatization with chiral reagents can be used to facilitate analysis of enantiomeric excess.

Table 2: Potential Derivatization Reactions and Applications

| Reaction Type | Functional Group Targeted | Potential Product Class | Potential Application |

|---|---|---|---|

| Esterification | Hydroxyl (-OH) | Diesters | Plasticizers, precursors for pharmaceuticals and cosmetics. researchgate.net |

| Etherification | Hydroxyl (-OH) | Diethers | Solvents, polymer additives. |

| Nucleophilic Substitution | Carbon-Chlorine (C-Cl) | Diazides, Dinitriles, Diamines | Precursors for nitrogen-containing heterocycles, cross-linking agents. |

| Intramolecular Cyclization | -OH and C-Cl | Diepoxides | Intermediates for epoxy resins, fine chemicals. healtheffects.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives can be achieved through the adoption of enabling technologies like flow chemistry and automated synthesis. mdpi.com These platforms allow for greater control over reaction parameters, improved safety, and accelerated discovery. polimi.it

Future directions include:

Flow Synthesis: Performing the synthesis in a continuous flow reactor can offer significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for process intensification. polimi.it This is particularly relevant for potentially exothermic chlorination reactions.

Automated Synthesis and Screening: Coupling flow reactors with automated purification and analysis systems can create a platform for the rapid synthesis and evaluation of a library of this compound derivatives. big-map.euubc.ca This high-throughput approach can accelerate the discovery of new molecules with desired properties.

Computational Design of New this compound Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby guiding experimental work and reducing trial-and-error. nih.gov

Key research opportunities involve:

Reactivity Modeling: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of this compound. nih.gov Calculating properties such as frontier molecular orbital (HOMO/LUMO) energies and molecular electrostatic potential (MEP) can provide deep insights into its reactivity and help predict the outcomes of unknown reactions. nih.govresearchgate.net

In Silico Design of Derivatives: Computational tools can be used to design new derivatives with tailored properties. By modifying the structure in silico and calculating its expected reactivity, stability, and electronic properties, scientists can prioritize the most promising candidates for synthesis.

AI-Powered Retrosynthesis: Advanced software platforms can now use artificial intelligence to propose synthetic routes to target molecules. synthiaonline.com Applying these tools to newly designed derivatives of this compound could help identify the most efficient and practical synthetic pathways, potentially incorporating enzymatic or green chemistry steps. acs.org

Q & A

Q. What are the established synthetic routes for DL-1,4-Dichloro-2,3-butanediol, and what are their key reaction conditions?